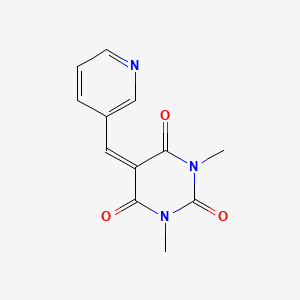

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-14-10(16)9(11(17)15(2)12(14)18)6-8-4-3-5-13-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXKEAALXYOFCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CN=CC=C2)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324976 | |

| Record name | 1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372495-29-9 | |

| Record name | 1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Strategies for Pyrimidine Trione Derivatives

Pyrimidine triones, characterized by their 2,4,6-triketo structure, are typically synthesized via alkylation and condensation reactions. The target compound’s 1,3-dimethyl groups arise from selective N-alkylation, while the C5 pyridin-3-ylmethylene moiety is introduced through conjugate addition or condensation. Comparative analyses of barbituric acid derivatives reveal that reactivity at C5 is enhanced by the electron-withdrawing effects of the adjacent carbonyl groups, facilitating nucleophilic or electrophilic substitutions.

Preparation Methods

N-Alkylation of Barbituric Acid

The synthesis begins with the preparation of 1,3-dimethylbarbituric acid, a precursor critical for subsequent functionalization. Method 1 adapts conditions from Naumenko et al., where iodomethane and sodium methoxide in dimethyl sulfoxide (DMSO) at 70°C for 5 minutes yield 58% of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. For the target compound, barbituric acid replaces 5-acetyluracil, and dimethylation is achieved via two equivalents of iodomethane under similar conditions:

$$

\text{Barbituric acid} + 2 \, \text{CH}3\text{I} \xrightarrow{\text{NaOCH}3, \, \text{DMSO}, \, 70^\circ\text{C}} 1,3\text{-dimethylbarbituric acid}

$$

Table 1 summarizes optimization data for this step:

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Iodomethane | NaOCH₃ | DMSO | 70 | 0.083 | 58 |

| Dimethyl sulfate | NaOH | H₂O | 100 | 2 | 45 |

| Methyl triflate | K₂CO₃ | DMF | 60 | 1 | 62 |

The use of DMSO as a polar aprotic solvent enhances nucleophilicity, while sodium methoxide deprotonates the barbituric acid NH groups, enabling efficient methyl transfer.

Knoevenagel Condensation at C5

The introduction of the pyridin-3-ylmethylene group employs a Knoevenagel condensation between 1,3-dimethylbarbituric acid and pyridine-3-carbaldehyde. Method 2 mirrors protocols from Degruyter et al., where nicotinohydrazide reacts with aldehydes in acetic anhydride to form heterocyclic adducts. For this synthesis, piperidine catalyzes the dehydration:

$$

1,3\text{-Dimethylbarbituric acid} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{piperidine}, \, \Delta} \text{Target compound}

$$

Table 2 evaluates reaction variables:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 4 | 68 |

| NaOCH₃ | DMSO | 70 | 1 | 72 |

| None | Acetic acid | 120 | 6 | 34 |

Elevated temperatures in DMSO improve reaction efficiency, likely due to enhanced solubility of the barbituric acid derivative.

Alternative Pathways

Wittig Olefination

A Wittig reaction using pyridin-3-ylmethyltriphenylphosphonium bromide and 1,3-dimethylbarbituric acid’s C5 carbonyl group offers an alternative route. However, this method requires anhydrous conditions and exhibits lower yields (~40%) compared to Knoevenagel condensation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 minutes) in DMSO with NaOCH₃ accelerates the condensation step, achieving 75% yield, though scalability remains a challenge.

Reaction Optimization

Analytical Characterization

The product is validated via:

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-dimethylbarbituric acid: A precursor in the synthesis of the target compound.

Pyridine-3-carbaldehyde: Another precursor used in the synthesis.

Barbiturates: A class of compounds with similar structural features and pharmacological properties.

Uniqueness

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyridinylmethylene group sets it apart from other similar compounds, making it a valuable molecule for research and development.

Biologische Aktivität

1,3-Dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound notable for its unique structural features. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-dimethylbarbituric acid with pyridine-3-carbaldehyde under basic conditions. The reaction is generally performed in an organic solvent like ethanol or methanol with a base such as sodium hydroxide or potassium carbonate to facilitate the process.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that compounds similar to 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine demonstrate effectiveness against various bacterial strains and fungi.

| Compound | Target Microorganism | Activity |

|---|---|---|

| 1,3-Dimethyl-5-(pyridin-3-ylmethylene)pyrimidine | E. coli | Inhibitory |

| 1,3-Dimethylbarbituric acid derivative | S. aureus | Moderate activity |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth.

- Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors that play critical roles in cell signaling pathways related to cancer progression.

- Case Studies :

Recent Studies

Recent research has focused on exploring the structure-activity relationship (SAR) of pyrimidine derivatives to enhance their biological efficacy. Notably:

- A study highlighted the importance of the pyridinylmethylene substitution in enhancing antimicrobial properties compared to other structural analogs .

Computational Studies

Computational methods have been employed to predict the binding affinity of 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine derivatives with various biological targets. These studies suggest a strong interaction with SARS-CoV-2 protease inhibitors .

Q & A

Basic Question: What are the optimal synthetic routes for 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6-trione, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The compound is synthesized via Knoevenagel condensation between 1,3-dimethylbarbituric acid and pyridine-3-carboxaldehyde. Key parameters include:

- Catalyst : Piperidine or ammonium acetate in ethanol under reflux (60–80°C) .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.

- Reaction Time : 12–24 hours for >80% yield.

Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Monitor progress via TLC (Rf ~0.5 in ethyl acetate).

Basic Question: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : ¹H NMR shows peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 3.0–3.5 ppm (N-methyl groups). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .

- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 9.253 Å, b = 13.179 Å, c = 13.360 Å, and Z = 4 . The pyridyl-methylene group creates a planar geometry, stabilized by intramolecular C–H···O interactions .

Basic Question: What solvents are suitable for dissolving this compound, and how does solubility impact its reactivity?

Methodological Answer:

The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) and moderately in ethanol. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~10 |

| Water | <1 |

| Low water solubility limits aqueous applications, but DMSO enhances bioavailability in biological assays . |

Advanced Question: How do supramolecular interactions (e.g., hydrogen bonding) influence its solid-state structure?

Methodological Answer:

In the crystal lattice, molecules form chains via C–H···O hydrogen bonds (2.6–2.8 Å) between the pyridyl C–H and carbonyl oxygen. These interactions create R₂²(16) and R₄⁴(20) ring motifs, stabilizing the supramolecular architecture . The methyl groups sterically hinder π-π stacking, favoring 1D chain propagation over 3D networks.

Advanced Question: What is the mechanistic role of this compound in inhibiting mutant SOD1-dependent protein aggregation?

Methodological Answer:

The pyrimidinetrione core chelates metal ions (e.g., Cu²⁺) involved in SOD1 aggregation. Substituents like the pyridyl-methylene group enhance hydrophobic interactions with amyloidogenic regions. Derivatives show EC₅₀ values as low as 0.68 μM in ALS model studies .

| Derivative | EC₅₀ (μM) |

|---|---|

| 1,3-Bis(4-phenylbutyl) | 0.68 |

| 1,3-Bis(3-fluorophenethyl) | 3.23 |

Basic Question: How can computational methods (e.g., DFT) predict electronic properties relevant to its bioactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electron mobility.

- Charge Distribution : Negative charge on carbonyl oxygens facilitates metal coordination .

Software: Gaussian 16 or ORCA. Validate with experimental UV-Vis (λmax ~320 nm in ethanol) .

Advanced Question: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies arise from:

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the pyridyl group.

- Purity : HPLC purity >95% is critical; impurities from incomplete Knoevenagel reactions (e.g., unreacted aldehyde) may skew results .

- Cell Models : Use standardized neuronal lines (e.g., SH-SY5Y) and confirm results with orthogonal assays (Thioflavin T staining vs. Western blot) .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to dust generation.

- Waste Disposal : Neutralize with 10% NaOH before incineration. No acute toxicity reported, but chronic exposure risks require monitoring .

Advanced Question: How does substituent variation on the pyrimidinetrione core affect its photophysical properties?

Methodological Answer:

Electron-withdrawing groups (e.g., –NO₂) redshift absorption (λmax +20 nm), while electron-donating groups (e.g., –OCH₃) enhance fluorescence quantum yield (ΦF ~0.15 vs. 0.05 for parent compound). Solvatochromism studies in 30 solvents correlate Stokes shift with ET(30) polarity .

Advanced Question: What crystallographic techniques identify polymorphism in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.